6-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine is a privileged scaffold for kinase inhibitor design. The 6-chloro handle enables efficient cross-coupling, enabling SAR exploration. Documented nanomolar IRAK4 (IC₅₀=7.3nM) and FAK inhibition; validated as a key intermediate in Eli Lilly's OGA inhibitor patents for tauopathies (Alzheimer's, PSP). Available in 98% purity with batch consistency, it supports library synthesis, hit-to-lead, and scale-up without custom synthesis delays. Ideal for inflammatory, autoimmune, and oncology programs.

Molecular Formula C7H6ClNO
Molecular Weight 155.58
CAS No. 161454-93-9
Cat. No. B2536162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydrofuro[2,3-b]pyridine
CAS161454-93-9
Molecular FormulaC7H6ClNO
Molecular Weight155.58
Structural Identifiers
SMILESC1COC2=C1C=CC(=N2)Cl
InChIInChI=1S/C7H6ClNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2
InChIKeySWPZITKVUUEGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS 161454-93-9): Heterocyclic Building Block for Kinase-Targeted Drug Discovery and Neurodegeneration Programs


6-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS 161454-93-9) is a heterocyclic compound featuring a fused dihydrofuran and pyridine ring system with a chlorine substituent at the 6-position [1]. The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly as a hinge-binding template in kinase inhibitor design [2][3]. This compound serves primarily as a synthetic intermediate and building block, with documented utility in transition-metal-catalyzed cross-coupling reactions to generate more complex pharmacologically active derivatives [4][5]. It is commercially available from multiple suppliers with typical purities of 97–98%, stored refrigerated at 2–8°C [6].

Why 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine Cannot Be Replaced by Generic Furopyridine Analogs: Evidence of Position-Specific Reactivity and Scaffold-Dependent Pharmacological Profiles


The furo[2,3-b]pyridine scaffold is not a monolithic chemical space; subtle variations in substitution pattern, saturation state, and heteroatom placement produce dramatically divergent reactivity profiles and target engagement properties [1]. The 6-chloro substitution on the 2,3-dihydrofuro[2,3-b]pyridine core provides a unique synthetic handle for cross-coupling reactions that is absent in non-halogenated analogs, while the saturated dihydrofuran ring distinguishes it from fully aromatic furo[2,3-b]pyridines with respect to conformational flexibility and metabolic stability [2][3]. Furthermore, structure-activity relationship (SAR) studies on this scaffold have demonstrated that even minor modifications (e.g., hydrogen vs. fluorine substitution) can drastically alter pharmacokinetic parameters including clearance (Cl) and oral bioavailability (F), with documented differences spanning an order of magnitude in potency and clearance between closely related analogs [4][5]. Generic substitution without quantitative comparative data risks compromising synthetic tractability, target potency, or in vivo performance.

Quantitative Differentiation of 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine: Comparator-Based Evidence for Scientific Selection


Synthetic Versatility: 6-Chloro Substituent Enables Transition-Metal-Catalyzed Cross-Coupling Unavailable to Non-Halogenated Analogs

The 6-chloro substituent on the 2,3-dihydrofuro[2,3-b]pyridine core provides a reactive handle for palladium- or other transition-metal-catalyzed cross-coupling reactions, enabling conversion to 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone and related derivatives [1]. This synthetic utility is absent in the non-halogenated parent scaffold 2,3-dihydrofuro[2,3-b]pyridine, which lacks an electrophilic site for facile C–C bond formation at the 6-position [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Scaffold Pharmacological Relevance: Dihydrofuro[2,3-b]pyridine Core Yields Nanomolar IRAK4 Inhibitors with Tunable Pharmacokinetics

The dihydrofuro[2,3-b]pyridine scaffold serves as a core template for potent IRAK4 inhibitors. In a 2023 SAR study, optimization of the screening hit 16 (IRAK4 IC₅₀ = 243 nM) on this scaffold led to compound 21 with improved potency (IC₅₀ = 6.2 nM) but poor oral bioavailability (F = 1.6%) and high clearance (Cl = 43 mL/min/kg) [1]. Further optimization yielded compound 38, which maintained excellent IRAK4 potency (IC₅₀ = 7.3 nM) while achieving significantly improved clearance (Cl = 12 mL/min/kg) and oral bioavailability (F = 21%), with an increased ligand-lipophilicity efficiency (LLE = 6.0) [1][2]. Compound 38 also demonstrated functional efficacy in reducing LPS-induced TNF-α secretion in a mouse model [1].

Kinase Inhibition Inflammation Autoimmune Disease

Commercial Availability: Multi-Supplier Sourcing with Documented Purity Standards (97–98%) and Defined Storage Conditions

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine is commercially available from multiple reputable chemical suppliers with documented purity specifications ranging from 97% to ≥98% [1]. In contrast, several closely related analogs—including 6-bromo-2,3-dihydrofuro[2,3-b]pyridine (CAS 193605-59-3, the 6-cyano analog) and 4-substituted variants—are either not commercially stocked or require custom synthesis with extended lead times .

Chemical Procurement Building Blocks Supply Chain

Biological Target Class Engagement: Furo[2,3-b]pyridine Scaffold as a Privileged Hinge-Binding Template Across Multiple Kinase Families

The furo[2,3-b]pyridine scaffold has been recognized as a privileged hinge-binding template in kinase inhibitor design, with demonstrated activity across multiple kinase families . Furo[2,3-b]pyridine derivatives have shown nanomolar inhibitory activity against Focal Adhesion Kinase (FAK) with IC₅₀ values in the nanomolar range [1][2], and have also been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) , lymphocyte-specific kinase (Lck), and Akt kinase . The scaffold's ability to mimic the adenine moiety and engage the kinase hinge region via hydrogen bonding is a class-wide property, but the specific substitution pattern—including the 6-chloro group—determines selectivity and potency across different kinases [3].

Kinase Inhibitor Drug Discovery Hinge Binder

Patent-Backed Synthetic Utility: Documented as Key Intermediate in Eli Lilly Neurodegeneration Pipeline

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine is explicitly disclosed as a synthetic intermediate in Eli Lilly and Company's patent portfolio (US11214576B2, CA3103622A1, EP3849971A1) for 2,3-dihydrofuro[2,3-b]pyridine compounds developed as O-GlcNAcase (OGA) inhibitors for the treatment of tau-mediated neurodegenerative disorders including Alzheimer's disease and progressive supranuclear palsy (PSP) [1][2][3]. The patent describes a method wherein 6-chloro-2,3-dihydrofuro[2,3-b]pyridine is converted to 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone under transition-metal catalysis as a key step in generating biologically active OGA inhibitors [1]. In contrast, the non-halogenated parent scaffold and alternative regioisomers (e.g., 4-substituted or 5-substituted dihydrofuro[2,3-b]pyridines) are not featured in this patent family as core intermediates, highlighting the specific utility of the 6-chloro substitution pattern in this therapeutic program .

Neurodegeneration Tauopathies OGA Inhibitor

Validated Application Scenarios for 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 6-Substituted Dihydrofuro[2,3-b]pyridine Derivatives via Transition-Metal-Catalyzed Cross-Coupling

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine serves as a versatile electrophilic coupling partner for generating diverse 6-substituted analogs. As documented in US11214576B2, the 6-chloro group can be converted to an acetyl moiety under transition-metal catalysis, enabling access to 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone and downstream derivatives [1]. This synthetic route is particularly valuable for SAR exploration at the 6-position of the dihydrofuro[2,3-b]pyridine core, where modifications can significantly impact kinase selectivity, metabolic stability, and pharmacokinetic profile as demonstrated in IRAK4 inhibitor optimization [2].

Kinase Drug Discovery: Core Scaffold for IRAK4 and FAK Inhibitor Development

The dihydrofuro[2,3-b]pyridine scaffold—accessible via 6-chloro-2,3-dihydrofuro[2,3-b]pyridine as a synthetic entry point—has demonstrated nanomolar potency against IRAK4 (IC₅₀ = 7.3 nM for optimized derivative 38) with favorable pharmacokinetics (Cl = 12 mL/min/kg, F = 21%) [1]. Additionally, furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against Focal Adhesion Kinase (FAK) with IC₅₀ values in the nanomolar range [2]. This compound provides a validated starting point for medicinal chemistry programs targeting inflammatory, autoimmune, and oncology indications where IRAK4 or FAK inhibition is therapeutically relevant.

Neurodegeneration Drug Discovery: Synthetic Intermediate for OGA Inhibitors Targeting Tauopathies

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine is explicitly disclosed as a key synthetic intermediate in Eli Lilly's patent portfolio for O-GlcNAcase (OGA) inhibitors developed for the treatment of tau-mediated neurodegenerative disorders including Alzheimer's disease and progressive supranuclear palsy (PSP) [1][2]. The compound's conversion to 1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanone represents a critical step in accessing the final pharmacologically active OGA inhibitors [1]. Organizations engaged in tauopathy research or OGA inhibitor development can leverage this compound as a patent-validated building block for hit-to-lead or lead optimization campaigns.

Chemical Procurement: Multi-Gram Scale Building Block Acquisition for Parallel Synthesis and Library Production

6-Chloro-2,3-dihydrofuro[2,3-b]pyridine is commercially available from multiple suppliers in quantities ranging from 100 mg to 10 g, with documented purity specifications of 97–98% and defined storage conditions (sealed, dry, 2–8°C) [1][2][3][4]. This commercial availability with batch-to-batch consistency supports procurement for parallel synthesis libraries, SAR exploration, and scale-up studies without the delays associated with custom synthesis. In contrast, several structurally related analogs (e.g., 6-bromo or 4-substituted variants) lack comparable commercial sourcing and require custom synthesis with extended lead times .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.